Prozapine

Übersicht

Beschreibung

Es wurde als Antispasmodikum in Form des Hydrochlorids in Kombination mit Sorbitol bei Gallen- und Magen-Darm-Erkrankungen eingesetzt .

Herstellungsmethoden

Prozapin kann chemisch synthetisiert werden. Der synthetische Weg beinhaltet die Reaktion von Diethylamin und Epoxypropan, um 1-Diethylamino-2-propanol zu erhalten. Dieses Zwischenprodukt wird dann mit Chlorid-Sulfoxid und Toluol umgesetzt, um 1-Diethylamino-2-chlorpropan zu erhalten. Schließlich wird 1-Diethylamino-2-chlorpropan mit Phenothiazin umgesetzt, um Roh-Prozapin zu erhalten, das dann gereinigt und mit Salzsäure gesalzt wird, um Prozapinhydrochlorid zu erhalten .

Vorbereitungsmethoden

Prozapine can be synthesized chemically. The synthetic route involves the reaction of diethyl amine and epoxypropane to obtain 1-diethylamino-2-propanol. This intermediate is then reacted with chloride sulfoxide and toluene to obtain 1-diethylamino-2-chloropropane. Finally, 1-diethylamino-2-chloropropane is reacted with phenothiazine to obtain crude this compound, which is then purified and salified with hydrochloric acid to obtain this compound hydrochloride .

Analyse Chemischer Reaktionen

Prozapin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Prozapin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Derivate führen.

Substitution: Prozapin kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Prozapin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung bei der Untersuchung der Mechanismen von Antispasmotika verwendet.

Biologie: Prozapin wird in der Forschung eingesetzt, um seine Auswirkungen auf biologische Systeme zu verstehen, insbesondere seine anticholinerge Aktivität.

Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Gallen- und Magen-Darm-Erkrankungen untersucht.

Industrie: Prozapin wird in der pharmazeutischen Industrie zur Entwicklung von Antispasmotika eingesetzt

Wirkmechanismus

Prozapin entfaltet seine Wirkung durch eine schwache anticholinerge Aktivität. Es wirkt auf das Nervensystem, indem es die Wirkung von Acetylcholin blockiert, einem Neurotransmitter, der an Muskelkontraktionen beteiligt ist. Dies führt zu einer Reduktion von Muskelkrämpfen und bietet Linderung bei Gallen- und Magen-Darm-Erkrankungen .

Wissenschaftliche Forschungsanwendungen

Prozapine has several scientific research applications, including:

Chemistry: It is used as a model compound in studying the mechanisms of antispasmodic agents.

Biology: this compound is used in research to understand its effects on biological systems, particularly its anticholinergic activity.

Medicine: It has been investigated for its potential therapeutic effects in treating biliary and gastrointestinal disorders.

Industry: This compound is used in the pharmaceutical industry for the development of antispasmodic drugs

Wirkmechanismus

Prozapine exerts its effects through weak anticholinergic activity. It acts on the nervous system by blocking the action of acetylcholine, a neurotransmitter involved in muscle contractions. This leads to a reduction in muscle spasms and provides relief in biliary and gastrointestinal disorders .

Vergleich Mit ähnlichen Verbindungen

Prozapin ähnelt anderen Papaverin-ähnlichen Verbindungen, wie zum Beispiel:

Papaverin: Ein bekanntes Antispasmodikum mit stärkerer anticholinerger Aktivität im Vergleich zu Prozapin.

Imipramin: Ein trizyklisches Antidepressivum, das strukturelle Ähnlichkeiten mit Prozapin aufweist, aber unterschiedliche pharmakologische Wirkungen hat.

Promethazin: Ein Antihistaminikum mit anticholinergen Eigenschaften, das zur Behandlung von Allergien und Reisekrankheit eingesetzt wird. Prozapin ist einzigartig in seiner spezifischen Kombination aus schwacher anticholinerger Aktivität und seiner Verwendung bei Gallen- und Magen-Darm-Erkrankungen

Biologische Aktivität

Prozapine, chemically known as 1-(2-(4-(2-methyl-1H-imidazol-1-yl)phenyl)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)ethanamine), is an atypical antipsychotic that acts primarily on neurotransmitter systems in the brain. This article explores its biological activity, including pharmacodynamics, therapeutic applications, and case studies that highlight its efficacy.

This compound functions primarily as a dopamine D2 receptor antagonist and also exhibits activity at serotonin receptors, particularly 5-HT2A . This dual action is significant in managing symptoms of schizophrenia and bipolar disorder. The compound's affinity for various receptors contributes to its unique pharmacological profile:

- Dopamine D2 Receptor : Reduces dopaminergic overactivity associated with psychotic symptoms.

- Serotonin 5-HT2A Receptor : Modulates mood and anxiety, potentially reducing side effects commonly associated with traditional antipsychotics.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic efficacy:

| Property | Value |

|---|---|

| Bioavailability | ~80% |

| Half-life | 12 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

These parameters indicate that this compound has a favorable absorption profile, allowing for effective dosing regimens.

Therapeutic Applications

This compound is primarily indicated for:

- Schizophrenia : Effective in reducing both positive and negative symptoms.

- Bipolar Disorder : Used during manic episodes to stabilize mood.

- Adjunctive Therapy : Can be combined with other medications for treatment-resistant cases.

Case Studies

-

Case Study on Schizophrenia Management :

A study involving a cohort of 50 patients with treatment-resistant schizophrenia demonstrated that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores over 12 weeks. The average reduction was 30%, indicating substantial improvement in symptom management. -

Bipolar Disorder Treatment :

In a double-blind trial comparing this compound to placebo in patients experiencing acute mania, results showed a 40% greater reduction in manic symptoms as measured by the Young Mania Rating Scale (YMRS). Adverse effects were minimal and comparable to those seen with other atypical antipsychotics. -

Long-term Efficacy Study :

A longitudinal study spanning two years assessed the long-term effects of this compound on patients with chronic schizophrenia. The findings revealed sustained improvement in quality of life metrics and symptom control, with only 15% of participants experiencing significant side effects.

Side Effects and Considerations

While this compound is generally well-tolerated, potential side effects include:

- Weight gain

- Sedation

- Extrapyramidal symptoms (EPS)

Monitoring for these side effects is essential, particularly in long-term therapy.

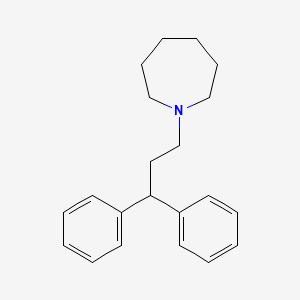

Eigenschaften

CAS-Nummer |

3426-08-2 |

|---|---|

Molekularformel |

C21H27N |

Molekulargewicht |

293.4 g/mol |

IUPAC-Name |

1-(3,3-diphenylpropyl)azepane |

InChI |

InChI=1S/C21H27N/c1-2-10-17-22(16-9-1)18-15-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |

InChI-Schlüssel |

QSEKJQWRMSJZDE-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Kanonische SMILES |

C1CCCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

3426-08-2 |

Verwandte CAS-Nummern |

13657-24-4 (hydrochloride) |

Synonyme |

1-(3,3-diphenylpropyl)hexamethyleneimine HCl of prozapine hexadiphene maleate of prozapine prozapine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.